Boc-Lys(Boc)-OSu

Catalog No.
S688300
CAS No.
30189-36-7
M.F
C20H33N3O8
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(Boc)-OSu

CAS Number

30189-36-7

Product Name

Boc-Lys(Boc)-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Molecular Formula

C20H33N3O8

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C20H33N3O8/c1-19(2,3)29-17(27)21-12-8-7-9-13(22-18(28)30-20(4,5)6)16(26)31-23-14(24)10-11-15(23)25/h13H,7-12H2,1-6H3,(H,21,27)(H,22,28)/t13-/m0/s1

InChI Key

IQVLXQGNLCPZCL-ZDUSSCGKSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Synonyms

Boc-Lys(Boc)-OSu;30189-36-7;(S)-2,5-Dioxopyrrolidin-1-yl2,6-bis((tert-butoxycarbonyl)amino)hexanoate;ST51014923;N|A,N|A-Di-Boc-L-lysinehydroxysuccinimideester;N,N-Di-Boc-L-lysinehydroxysuccinimideester;Nalpha,Nepsilon-Di-Boc-L-lysinehydroxysuccinimideester;n,n'-di-boc-l-lysinehydroxysuccinimideester;Boc-Lys-(Boc)-OSu;PubChem14936;15131_ALDRICH;SCHEMBL3754005;15131_FLUKA;CTK8B7794;MolPort-003-926-665;C20H33N3O8;ANW-58645;CB-904;ZINC71788002;AKOS015924124;AKOS015950988;RTR-012998;AK-78699;U798;AB1006885

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Peptide Synthesis:

Boc-Lys(Boc)-OSu, also known as N-(tert-butoxycarbonyl)-L-lysine bis(tert-butoxycarbonyl) ester, is a key building block in peptide synthesis. The "Boc" groups (tert-butoxycarbonyl) are protecting groups that prevent unwanted reactions at the amino acid side chain during peptide chain assembly. The "OSu" group (N-hydroxysuccinimide ester) acts as an activated ester, allowing for efficient coupling with the amino group of another amino acid or molecule, facilitating the formation of peptide bonds. This property makes Boc-Lys(Boc)-OSu valuable for the synthesis of various peptides, including:

  • Therapeutic peptides: These peptides can be designed to target specific diseases or conditions. For example, researchers have used Boc-Lys(Boc)-OSu to synthesize peptides with potential applications in cancer treatment and diabetes management [].
  • Diagnostic peptides: These peptides can be used to detect specific molecules or processes in the body. Boc-Lys(Boc)-OSu can be used to create peptides that bind to specific biomarkers, aiding in disease diagnosis [].
  • Functional peptides: These peptides can have various functionalities, such as cell targeting or drug delivery. Boc-Lys(Boc)-OSu has been used to synthesize peptides with specific functionalities for various research applications [].

Protein Modification:

Boc-Lys(Boc)-OSu can also be used to modify existing proteins. The activated ester group allows it to react with the lysine side chains of proteins, enabling the attachment of various functional groups. This technique is useful for:

  • Attachment of tags: Researchers can attach tags, such as fluorescent labels or biotin tags, to proteins using Boc-Lys(Boc)-OSu. These tags allow for visualization and isolation of the modified protein for further analysis [].
  • Conjugation with other molecules: Boc-Lys(Boc)-OSu can be used to conjugate proteins with other molecules, such as drugs or nanoparticles. This approach allows researchers to create new protein-based therapeutics with improved properties [].

Other Applications:

Beyond peptide synthesis and protein modification, Boc-Lys(Boc)-OSu finds applications in other areas of scientific research, including:

  • Development of new materials: Researchers are exploring the use of Boc-Lys(Boc)-OSu to create novel materials with specific properties, such as improved biocompatibility or drug delivery capabilities [].
  • Cellular labeling: Boc-Lys(Boc)-OSu can be used to label cells for research purposes, allowing scientists to track specific cell populations or study cell-cell interactions [].

Boc-Lys(Boc)-OSu, or tert-Butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a synthetic derivative of the essential amino acid lysine. This compound features two tert-butyloxycarbonyl (Boc) groups that serve as protecting groups for the amino and carboxyl functionalities of lysine, alongside an N-hydroxysuccinimide (OSu) ester that enhances its reactivity in peptide synthesis. The presence of these functional groups allows Boc-Lys(Boc)-OSu to act as a versatile building block in the formation of peptide bonds, facilitating the synthesis of various peptides with specific biological activities.

Boc-Lys(Boc)-OSu does not possess a direct mechanism of action within biological systems. Its significance lies in its role as a building block for peptide synthesis. During peptide synthesis, the OSu group on Boc-Lys(Boc)-OSu reacts with the free amine group of another amino acid or peptide chain, forming an amide bond. This process is repeated in a specific sequence dictated by the desired peptide structure []. The resulting peptides can then exert various biological effects depending on their amino acid sequence and conformation. For example, some peptides act as hormones, enzymes, or neurotransmitters [].

Boc-Lys(Boc)-OSu undergoes several key reactions:

  • Substitution Reactions: The OSu group is highly reactive and can be substituted by nucleophiles, such as amines, leading to the formation of amide bonds. This reaction is crucial for peptide bond formation during synthesis.
  • Deprotection Reactions: The Boc groups can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid), releasing free amino and carboxyl groups of lysine, which can then participate in further reactions.

Common Reagents and Conditions

  • Substitution Reactions: Typically performed in organic solvents like dimethylformamide or dichloromethane at room temperature.
  • Deprotection Reactions: Conducted using trifluoroacetic acid with scavengers to prevent side reactions.

While Boc-Lys(Boc)-OSu itself does not exhibit direct biological activity, it plays a significant role in peptide synthesis, which can lead to the production of biologically active peptides. These peptides may interact with various biological targets, including enzymes and receptors, influencing numerous cellular processes such as signaling pathways and metabolic functions . Notably, peptides synthesized from Boc-Lys(Boc)-OSu have been explored for potential applications in cancer treatment and biomarker binding .

The synthesis of Boc-Lys(Boc)-OSu involves several steps:

  • Protection of Lysine: Lysine is reacted with di-tert-butyl dicarbonate in the presence of a base like triethylamine to form Boc-Lys(Boc)-OH.
  • Formation of N-Hydroxysuccinimide Ester: Boc-Lys(Boc)-OH is subsequently reacted with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide to yield Boc-Lys(Boc)-OSu.

Boc-Lys(Boc)-OSu is widely utilized in:

  • Peptide Synthesis: As a coupling reagent that facilitates the formation of peptide bonds between amino acids.
  • Protein Modification: It can modify existing proteins by reacting with lysine side chains, enabling the attachment of various functional groups.
  • Biochemical Research: Used in studies related to protein interactions and modifications, contributing to advancements in therapeutic developments .

Research has shown that peptides synthesized using Boc-Lys(Boc)-OSu can interact with specific enzymes and receptors, affecting cellular mechanisms such as histone acetylation-deacetylation pathways. The ability to modify proteins through targeted reactions facilitates studies on protein function and regulation within biological systems .

Several compounds are structurally similar to Boc-Lys(Boc)-OSu, each serving unique roles in peptide chemistry:

Compound NameDescription
tert-Butyloxycarbonyl-L-lysine (Boc-Lys)Similar to Boc-Lys(Boc)-OSu but lacks the OSu ester group; primarily used for protecting amino acids during synthesis.
tert-Butyloxycarbonyl-L-lysine 4-nitrophenyl ester (Boc-Lys(Boc)-ONp)Another derivative featuring a different ester group; utilized similarly in peptide synthesis.
N-acetyl-L-lysineA simpler lysine derivative without protective groups; often used in studies related to histone modification.

Uniqueness

Boc-Lys(Boc)-OSu stands out due to its dual protection of lysine and the highly reactive OSu ester group, making it particularly effective for peptide synthesis and protein modification. Its capability to form stable peptide bonds under mild conditions differentiates it from other lysine derivatives, enhancing its utility in various biochemical applications .

XLogP3

1.8

Dates

Modify: 2023-08-15

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